molecular formula C7H5ClF3NO B1301952 2-Chloro-4-(trifluoromethoxy)aniline CAS No. 69695-61-0

2-Chloro-4-(trifluoromethoxy)aniline

Cat. No. B1301952
Key on ui cas rn: 69695-61-0
M. Wt: 211.57 g/mol
InChI Key: YMLWONHDNGICOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05650533

Procedure details

A solution of sodium nitrite (16.31 g) in concentrated sulphuric acid was added dropwise to a solution of 2-chloro-4-trifluoromethoxyaniline (50 g) in acetic acid, while maintaining the temperature below 10° C. The mixture was stirred at 5°-10° C. for 0.5 hours then added slowly to a mixture of cuprous bromide (33.9 g) in aqueous hydrobromic acid (200 ml) and ice. The mixture was stirred at room temperature for 0.5 hours and left to stand overnight. The mixture was diluted with water and extracted with dichloromethane, washed with water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness to give 2-chloro-4-trifluoromethoxybromobenzene (63.64 g) as a brown oil which was not further purified.
Quantity
16.31 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
33.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[Cl:5][C:6]1[CH:12]=[C:11]([O:13][C:14]([F:17])([F:16])[F:15])[CH:10]=[CH:9][C:7]=1N.[BrH:18]>S(=O)(=O)(O)O.C(O)(=O)C.O>[Cl:5][C:6]1[CH:12]=[C:11]([O:13][C:14]([F:17])([F:16])[F:15])[CH:10]=[CH:9][C:7]=1[Br:18] |f:0.1|

Inputs

Step One
Name
Quantity
16.31 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)OC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
cuprous bromide
Quantity
33.9 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 5°-10° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 0.5 hours
Duration
0.5 h
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)OC(F)(F)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 63.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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